molecular formula C18H14N2O3 B2650482 N'-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide CAS No. 325699-58-9

N'-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide

Cat. No.: B2650482
CAS No.: 325699-58-9
M. Wt: 306.321
InChI Key: BVUDRKASGXNRHW-ODLFYWEKSA-N
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Description

N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of an indene-1,3-dione moiety and a benzohydrazide group

Scientific Research Applications

N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between 1,3-indandione and benzohydrazide. The reaction is usually carried out in an ethanol medium under reflux conditions. The reaction can be represented as follows:

1,3-indandione+benzohydrazideN’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide\text{1,3-indandione} + \text{benzohydrazide} \rightarrow \text{N'-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide} 1,3-indandione+benzohydrazide→N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-methylbenzohydrazide
  • N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-chlorobenzohydrazide

Uniqueness

N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indene-1,3-dione moiety and benzohydrazide group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,15H,1H3,(H,20,23)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUDRKASGXNRHW-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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